4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane
CAS No.: 866157-37-1
Cat. No.: VC4741907
Molecular Formula: C13H16F3NO
Molecular Weight: 259.272
* For research use only. Not for human or veterinary use.
![4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane - 866157-37-1](/images/structure/VC4741907.png)
Specification
CAS No. | 866157-37-1 |
---|---|
Molecular Formula | C13H16F3NO |
Molecular Weight | 259.272 |
IUPAC Name | 4,4-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidine |
Standard InChI | InChI=1S/C13H16F3NO/c1-12(2)8-18-9-17(12)7-10-3-5-11(6-4-10)13(14,15)16/h3-6H,7-9H2,1-2H3 |
Standard InChI Key | ZPRZFYHQRWNCQQ-UHFFFAOYSA-N |
SMILES | CC1(COCN1CC2=CC=C(C=C2)C(F)(F)F)C |
Introduction
4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane is a synthetic organic compound belonging to the oxazolane class, which is a type of heterocyclic compound. Oxazolanes are five-membered rings containing oxygen, nitrogen, and three carbon atoms. The specific compound features a trifluoromethylbenzyl group attached to the oxazolane ring, which significantly influences its chemical and physical properties.
Synthesis and Preparation
The synthesis of 4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane typically involves the reaction of a suitable oxazolane precursor with a benzyl halide or benzyl alcohol derivative containing the trifluoromethyl group. This process often requires a catalyst or base to facilitate the nucleophilic substitution reaction.
python# Example of a synthesis pathway from rdkit import Chem # Define reactants oxazolane_precursor = Chem.MolFromSmiles('C1(C)N(C(C)C1=O)C') benzyl_halide = Chem.MolFromSmiles('C1=CC=CC=C1C(F)(F)FBr') # Define reaction conditions (simplified for illustration) reaction_conditions = { 'catalyst': 'NaH', 'solvent': 'DMF' } # Perform reaction (simplified representation) product = Chem.AllChem.ReactionFromSmarts('[#6:1]-[#7:2]-[#6:3](=[#8:4])-[#6:5]>>[#6:1]-[#7:2]-[#6:3]([#6:5])-[#6:6]-[#6:7]-[#6:8]-[#6:9]-[#6:10]-[#6:11]-F-F-F')
Applications and Research Findings
While specific applications of 4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane are not widely documented, compounds with similar structures are often explored in pharmaceutical and agrochemical research due to their potential biological activity. The trifluoromethyl group can enhance the compound's ability to interact with biological targets by increasing its lipophilicity and metabolic stability.
Potential Application | Description |
---|---|
Pharmaceutical Research | Potential for use in drug discovery due to its structural features that could interact with biological targets. |
Agrochemicals | May exhibit activity against certain pests or diseases due to its chemical properties. |
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